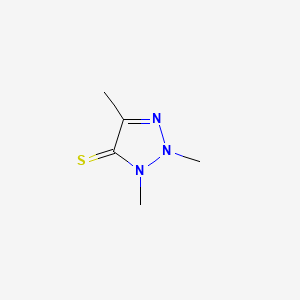
4H-1,2,3-Triazole-4-thione, 2,3-dihydro-2,3,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,2,4-trimethyl-1H-1,2,3-triazole with sulfur sources such as thiourea or elemental sulfur in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethyl-1H-1,2,3-triazole: Lacks the thione group but shares the triazole core structure.
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-one: Contains a carbonyl group instead of a thione group.
Uniqueness
1,2,4-Trimethyl-1H-1,2,3-triazole-5(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This functional group can participate in specific reactions and interactions that are not possible with similar compounds lacking the thione group.
Propriétés
Numéro CAS |
64808-27-1 |
|---|---|
Formule moléculaire |
C5H9N3S |
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2,3,5-trimethyltriazole-4-thione |
InChI |
InChI=1S/C5H9N3S/c1-4-5(9)7(2)8(3)6-4/h1-3H3 |
Clé InChI |
APQPWZBITGAASB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N(C1=S)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


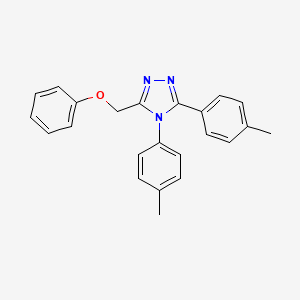
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)

![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

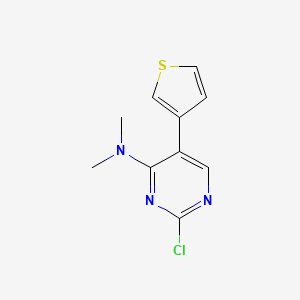
![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
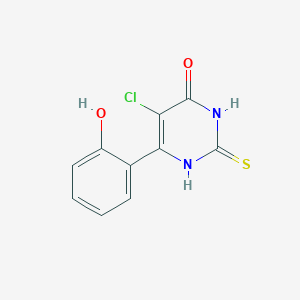
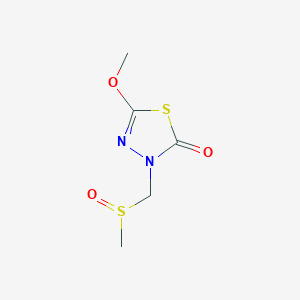
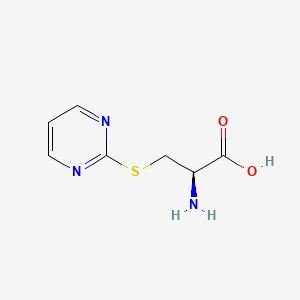
methanone](/img/structure/B12908666.png)
